![molecular formula C23H30N2 B14654239 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine CAS No. 40498-88-2](/img/structure/B14654239.png)
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine is a complex organic compound with the molecular formula C23H30N2. This compound features a unique structure that includes a decahydropyrido[1,2-d][1,4]diazepine core substituted with a 2,2-diphenylethyl group. It is part of the diazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diamines, followed by cyclization reactions. For instance, the synthesis might start with the reaction of benzene-1,2-diamine with 1,3-cyclohexanedione under acidic conditions to form the diazepine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diazepine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anxiolytic and antipsychotic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine involves its interaction with specific molecular targets. It is believed to modulate the activity of neurotransmitter receptors in the central nervous system, similar to other diazepine compounds. This modulation can lead to anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic properties.
Diazepam: Widely used as a sedative and muscle relaxant.
Clozapine: An antipsychotic medication.
Pirenzepine: A muscarinic receptor antagonist.
Uniqueness
3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine is unique due to its specific substitution pattern and the presence of the decahydropyrido[1,2-d][1,4]diazepine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
40498-88-2 |
|---|---|
Molecular Formula |
C23H30N2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-(2,2-diphenylethyl)-2,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepine |
InChI |
InChI=1S/C23H30N2/c1-3-9-20(10-4-1)23(21-11-5-2-6-12-21)19-24-16-14-22-13-7-8-15-25(22)18-17-24/h1-6,9-12,22-23H,7-8,13-19H2 |
InChI Key |
QNQJCPVHNZVYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCN(CCC2C1)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)

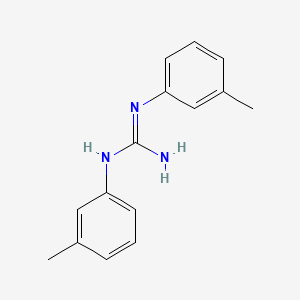

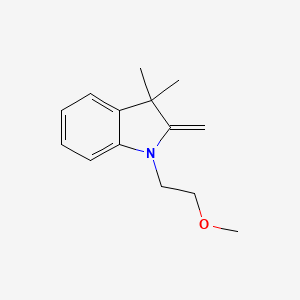
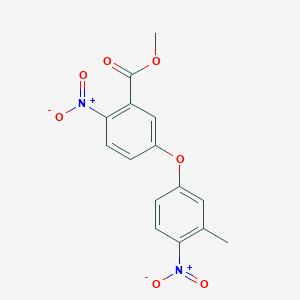
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)


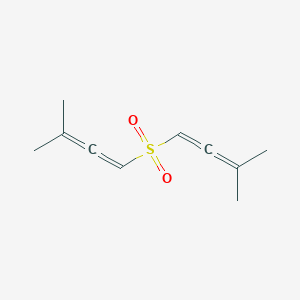
![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)

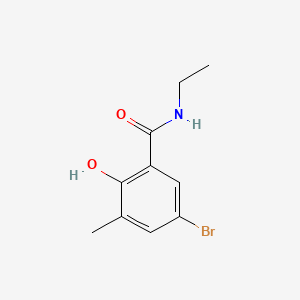
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
